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Introduction

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump
sufficient blood to meet the body's metabolic needs. A key therapeutic strategy involves the use
of positive inotropic agents, or cardiotonics, which enhance myocardial contractility. While
traditional cardiotonics like cardiac glycosides and catecholamines have limitations due to
adverse effects and the development of tolerance, a newer class of agents based on the
pyridazinone scaffold has shown significant promise. These compounds often exhibit a dual
mechanism of action, combining phosphodiesterase Il (PDE 1ll) inhibition with calcium
sensitization of myofilaments, leading to a potent and efficient increase in cardiac output
without a significant increase in myocardial oxygen consumption.

This document provides a detailed protocol for the synthesis of a novel and potent cardiotonic
agent, 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone, commonly known as MCI-
154. This compound serves as a representative example of this promising class of therapeutic
agents. While the user's query specified 4-methylpyridazine as a starting material, a
comprehensive literature review indicates that the synthesis of potent cardiotonic pyridazinones
like MCI-154 typically proceeds from substituted benzoylpropionic acids. The following
protocols are based on established synthetic routes for this class of compounds.

Synthetic Scheme for MCI-154
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The synthesis of MCI-154 is a multi-step process that begins with the formation of a y-keto acid
via Friedel-Crafts acylation, followed by a substitution reaction and subsequent cyclization with
hydrazine to form the core pyridazinone structure.

Experimental Protocols
Materials and Methods

o Reagents: 4-Fluoronitrobenzene, 4-Aminopyridine, Succinic anhydride, Anhydrous Aluminum
chloride (AICI3), Nitrobenzene, Hydrazine hydrate, Sodium hydroxide (NaOH), Hydrochloric
acid (HCI), Ethanol, Dichloromethane (DCM), Diethyl ether, Anhydrous potassium carbonate
(K2CO:3), Palladium on carbon (Pd/C), Hydrogen gas (Hz2).

» Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping
funnel, ice bath, Buchner funnel, vacuum filtration apparatus, rotary evaporator, pH meter,
melting point apparatus, NMR spectrometer, Mass spectrometer, IR spectrometer.

Synthesis of 4-(4-Nitrophenoxy)pyridine (Intermediate 1)

e To a solution of 4-aminopyridine (1 equivalent) in an appropriate solvent, add 4-
fluoronitrobenzene (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).

o Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and filter to remove
inorganic salts.

o Concentrate the filtrate under reduced pressure using a rotary evaporator.

» Purify the crude product by column chromatography or recrystallization to obtain 4-(4-
Nitrophenoxy)pyridine.

Synthesis of 4-(4-Aminophenoxy)pyridine (Intermediate
2)

¢ Dissolve 4-(4-Nitrophenoxy)pyridine (1 equivalent) in ethanol in a hydrogenation vessel.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room
temperature for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Filter the reaction mixture through a pad of celite to remove the catalyst.

Evaporate the solvent from the filtrate to yield 4-(4-Aminophenoxy)pyridine.

Synthesis of 4-(4-(4-Pyridylamino)phenyl)-4-oxobutanoic
acid (Intermediate 3)

¢ To a stirred suspension of anhydrous aluminum chloride (3 equivalents) in nitrobenzene at
0°C, add succinic anhydride (1.1 equivalents) portion-wise.

o Slowly add a solution of 4-(4-Aminophenoxy)pyridine (1 equivalent) in nitrobenzene to the
reaction mixture, maintaining the temperature below 5°C.

o After the addition is complete, allow the mixture to stir at room temperature for 24 hours.
e Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
» Extract the aqueous layer with dichloromethane.

» Dry the combined organic layers over anhydrous sodium sulfate and concentrate under
reduced pressure.

» Purify the resulting crude product to obtain the y-keto acid, 4-(4-(4-Pyridylamino)phenyl)-4-
oxobutanoic acid.

Synthesis of 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-
3(2H)-pyridazinone (MCI-154)

¢ To a solution of 4-(4-(4-Pyridylamino)phenyl)-4-oxobutanoic acid (1 equivalent) in ethanal,
add hydrazine hydrate (1.5 equivalents).
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¢ Reflux the reaction mixture for 8-12 hours.

e Monitor the formation of the pyridazinone ring by TLC.

e Upon completion, cool the reaction mixture and reduce the volume of the solvent using a

rotary evaporator.

e The product will precipitate out of the solution. Collect the solid by vacuum filtration.

e Wash the solid with cold diethyl ether and dry under vacuum to yield 6-[4-(4-

pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone (MCI-154).

o The final product can be further purified by recrystallization from a suitable solvent system

like ethanol/water.

Quantitative Data Presentation

The pharmacological activity of MCI-154 and related compounds has been evaluated in various

in vitro and in vivo models.
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Synthetic Workflow for MCI-154
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Step 1: Synthesis of Intermediate 1

G—Aminopyridine + 4-F|uoronitrobenzena

K2COs3, Reflux

4-(4-Nitrophenoxy)pyridine
(Intermediate 1)

Step 2: Reduction to Intermediate 2

G—(4-Nitrophenoxy)pyridina

Hz, Pd/C, Ethanol

4-(4-Aminophenoxy)pyridine
(Intermediate 2)

Step 3: Friedel-Crafts Acylation

4-(4-Aminophenoxy)pyridine + Succinic anhydride

AICIs, Nitrobenzene

4-(4-(4-Pyridylamino)phenyl)-4-oxobutanoic acid
(Intermediate 3)

Step 4: Cyclization to MCI-154

G—(4-(4-Pyridylamino)phenyl)-4-oxobutanoic ac@

Hydrazine hydrate, Ethanol, Reflux

MCI-154
(Final Product)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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